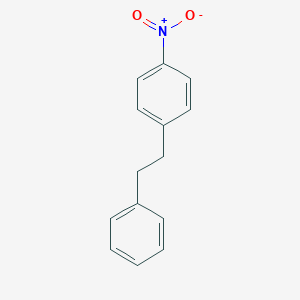
Benzene, 1-nitro-4-(2-phenylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-nitro-4-(2-phenylethyl)- is a useful research compound. Its molecular formula is C14H13NO2 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzene, 1-nitro-4-(2-phenylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1-nitro-4-(2-phenylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis
Benzene, 1-nitro-4-(2-phenylethyl)- serves as a significant intermediate in the synthesis of various organic compounds. Its structure allows for reactions that lead to the formation of complex molecules.
Key Reactions:
- Reduction Reactions : The nitro group can be reduced to an amine, which is a crucial step in synthesizing various pharmaceuticals and agrochemicals.
- Cross-Coupling Reactions : This compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds that are valuable in medicinal chemistry.
Pharmaceutical Applications
The compound has been studied for its potential use in developing new drugs. Its ability to act as a precursor for various bioactive molecules makes it a candidate for pharmaceutical research.
Case Study: Psychoactive Compounds
Research indicates that substituted nitrostyrenes, including benzene, 1-nitro-4-(2-phenylethyl)-, have been used as precursors in the synthesis of psychoactive compounds. For instance, Alexander Shulgin documented the use of nitrostyrenes in synthesizing substituted phenethylamines and amphetamines, which have therapeutic potential in treating mood disorders and attention deficit hyperactivity disorder (ADHD) .
Material Science
Benzene, 1-nitro-4-(2-phenylethyl)- has applications in material science due to its structural properties.
Polymer Synthesis
It can be utilized in the synthesis of polymers where nitro groups can introduce specific functionalities that enhance the material's properties. This application is particularly relevant in developing advanced materials with tailored characteristics for electronics and coatings.
Toxicological Studies
Understanding the toxicological profile of benzene, 1-nitro-4-(2-phenylethyl)- is crucial for its safe application in industrial processes and pharmaceuticals.
Toxicity Profile
Studies have indicated that nitroaromatic compounds may exhibit varying degrees of toxicity depending on their structure. Research into the toxic effects of this compound is essential for determining safe handling practices and regulatory compliance .
Propriétés
Numéro CAS |
14310-29-3 |
|---|---|
Formule moléculaire |
C14H13NO2 |
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
1-nitro-4-(2-phenylethyl)benzene |
InChI |
InChI=1S/C14H13NO2/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,6-7H2 |
Clé InChI |
FCVDHPQXWWONCH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)[N+](=O)[O-] |
Key on ui other cas no. |
14310-29-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















